4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane
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Overview
Description
(4S,5S)-(+)-4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane is a chiral compound with two fluoromethyl groups attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-(+)-4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-(+)-4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
(4S,5S)-(+)-4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorinated probe in biological studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4S,5S)-(+)-4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The fluoromethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The dioxolane ring provides a stable scaffold that can modulate the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-(-)-4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane: The enantiomer of the compound with similar chemical properties but different biological activity.
4,5-Dimethyl-2,2-dimethyl-1,3-dioxolane: A non-fluorinated analog with different reactivity and applications.
4,5-Bis(chloromethyl)-2,2-dimethyl-1,3-dioxolane: A chlorinated analog with distinct chemical behavior.
Uniqueness
(4S,5S)-(+)-4,5-Bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane is unique due to the presence of fluoromethyl groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and potential interactions with biological targets, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4,5-bis(fluoromethyl)-2,2-dimethyl-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHJRQWZIPGXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CF)CF)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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